molecular formula C16H22N2O2 B5690286 (3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol

(3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol

Cat. No. B5690286
M. Wt: 274.36 g/mol
InChI Key: JVRFWZGRKAZWRJ-WBMJQRKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidinols, which have been found to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of (3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol is not fully understood, but it is believed to act on the opioid receptors in the brain and spinal cord. It has been found to bind to the mu-opioid receptor with high affinity, leading to the activation of downstream signaling pathways that result in the analgesic and anti-inflammatory effects of the compound.
Biochemical and Physiological Effects:
(3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol has been found to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have anti-tumor effects in cancer cell lines. In addition, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases, and to have anti-depressant effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol for lab experiments is its high purity and high yield synthesis method. This makes it easy to obtain large quantities of the compound for use in experiments. In addition, its wide range of biological activities makes it a versatile compound for studying various biological processes. However, one limitation of (3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on (3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol. One direction is to further explore its potential as an analgesic and anti-inflammatory agent, and to investigate its effects on different types of pain and inflammation. Another direction is to study its anti-tumor effects in more detail, and to investigate its potential as a cancer treatment. In addition, there is potential for research on its neuroprotective and anti-depressant effects, and to investigate its potential as a treatment for neurodegenerative diseases and depression. Finally, there is potential for research on the mechanism of action of (3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol, and to develop new compounds based on its structure with improved biological activity and selectivity.

Synthesis Methods

The synthesis of (3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol involves the reaction of cyclobutylmethylamine with 3-pyridinylacetic acid in the presence of a base and a coupling agent. The resulting intermediate is then subjected to a reduction reaction using a chiral reducing agent to obtain the desired product. This synthesis method has been optimized to yield high purity and high yield of (3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol.

Scientific Research Applications

(3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. It has been studied for its potential as an analgesic, anti-inflammatory, and anti-tumor agent. In addition, it has been found to have neuroprotective and anti-depressant effects.

properties

IUPAC Name

1-[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12-10-18(11-16(12,20)14-5-2-6-14)15(19)8-13-4-3-7-17-9-13/h3-4,7,9,12,14,20H,2,5-6,8,10-11H2,1H3/t12-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRFWZGRKAZWRJ-WBMJQRKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C2CCC2)O)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-3-cyclobutyl-4-methyl-1-(3-pyridinylacetyl)-3-pyrrolidinol

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